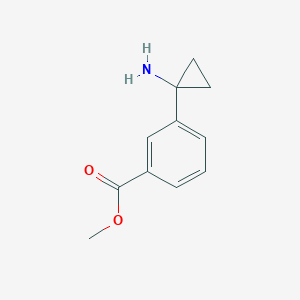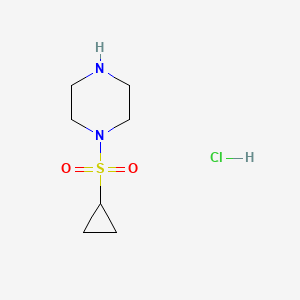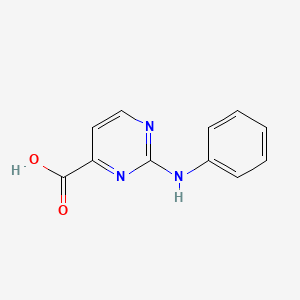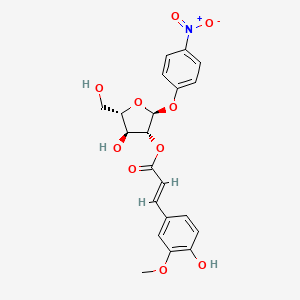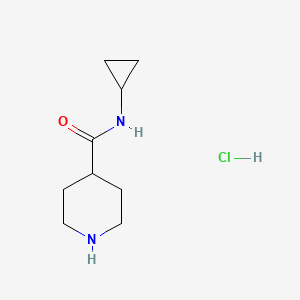
N-cyclopropylpiperidine-4-carboxamide hydrochloride
Descripción general
Descripción
“N-cyclopropylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 937683-79-9 . Its molecular weight is 168.24 .
Molecular Structure Analysis
The InChI code for “N-cyclopropylpiperidine-4-carboxamide” is1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“N-cyclopropylpiperidine-4-carboxamide” is a powder .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has been conducted on the synthesis of various cyclopropane carboxamide derivatives and their biological screenings. For instance, studies have demonstrated the preparation of cyanopyridine derivatives with good biological and therapeutic activities, indicating wide applications in pharmaceuticals and agriculture. These derivatives, including some new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide types, were synthesized by condensation reactions, showing potential antimicrobial activities (Akbari, 2018).
Pharmaceutical Applications
The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been explored, with some derivatives showing promising in vitro and in vivo activities. This suggests the potential of cyclopropane carboxamide derivatives in developing new antipsychotic medications (Norman et al., 1996). Additionally, research into cyclopropane carboxamide derivatives as CGRP receptor inhibitors outlines the development of stereoselective and economical syntheses for these compounds, highlighting their significance in treating conditions related to the calcitonin gene-related peptide (Cann et al., 2012).
Chemical Synthesis Techniques
Efforts in synthesizing cyclopropane carboxamides have led to the development of scalable and facile synthetic processes. For example, a novel process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was established, demonstrating the importance of cyclopropane carboxamides in developing treatments for central nervous system disorders (Wei et al., 2016).
Conformational and Structural Studies
Research also extends to conformational and structural studies of cyclopropane carboxamides, providing insights into their chemical properties and potential applications. For instance, the synthesis and crystal structure of a molecule with antiproliferative activity, incorporating a cyclopropane carboxamide group, were detailed, indicating significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(11-8-1-2-8)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSDZSCDXYWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpiperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)
![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

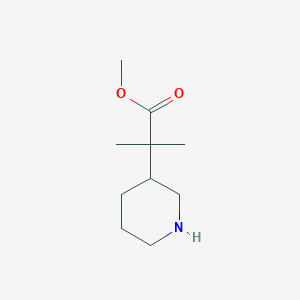
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
